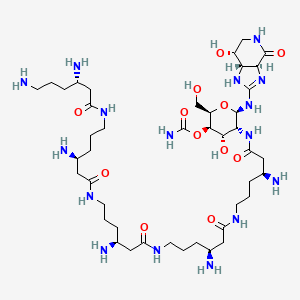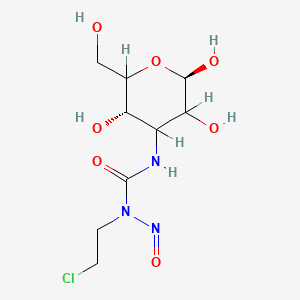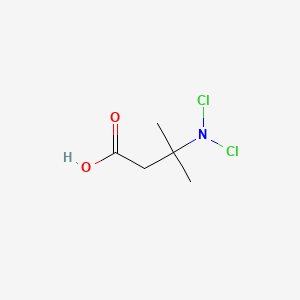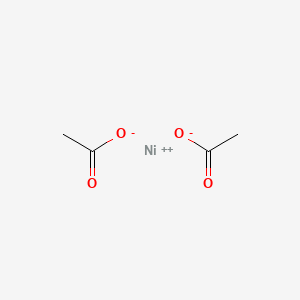
Nickel acetate
Vue d'ensemble
Description
Nickel acetate is a popularly used chemical compound in scientific research. It is commonly used as a catalyst in various chemical reactions, including the production of polymers, plastics, and pharmaceuticals. The compound is also used as a precursor for the synthesis of other nickel compounds, such as nickel oxide and nickel sulfide.
Applications De Recherche Scientifique
Synthesis of Nanomaterials : Nickel acetate is used in the synthesis of various nanomaterials. For instance, it's used in the microwave-assisted synthesis of nanosized Ni/NiO materials, which display ferromagnetic behavior (Parada & Morán, 2006).
Catalysis : It serves as a catalyst in chemical reactions. This compound was used as a precursor in the synthesis of nickel oxide nanoparticles, which were then applied as catalysts for various chemical reactions (Gajengi, Sasaki, & Bhanage, 2015).
Organic Light-Emitting Diodes (OLEDs) : this compound is utilized in the production of solution-processed nickel oxides for OLEDs, enhancing hole injection and transport properties (Liu et al., 2014).
Electrochemical Applications : Research has shown its effectiveness in improving the characteristics of nickel hydroxide, a material used in chemical power sources (Kovalenko & Kotok, 2019).
Health and Safety Studies : this compound is also studied for its health impacts. It's recognized as a carcinogen and linked to lung and nasal cancers (Definitions, 2020).
Textile Industry : It is used in textile dyeing processes, as well as in electroplating (Definitions, 2020).
Biological Studies : this compound has been used in studies investigating its effects on cellular processes like apoptosis and cell cycle arrest (Shiao, Lee, & Kasprzak, 1998).
Mécanisme D'action
Target of Action
Nickel acetate primarily targets DNA oxidative demethylase ALKBH2, a dioxygenase that repairs alkylated DNA and RNA by oxidative demethylation . It also interacts with aluminum oxide, causing it to expand and close the pores, and forms a nickel hydroxide plug in the pore .
Mode of Action
This compound interacts with its targets by binding to the DNA oxidative demethylase ALKBH2, which is involved in the repair of alkylated DNA and RNA . In the case of aluminum oxide, this compound hydrates the oxide, causing it to expand and close the pores. It also forms a nickel hydroxide plug in the pore .
Biochemical Pathways
This compound affects various biochemical pathways. It disrupts protein responses and protein response-based biochemical pathways, which are key mechanisms through which nickel induces cytotoxicity and carcinogenesis . This compound also induces oxidative stress and perturbs the genome through epigenetic alterations .
Pharmacokinetics
It is known that this compound is easily soluble in cold and hot water, and soluble in methanol This suggests that it can be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action include oxidative stress, genomic DNA damage, epigenetic effects, and the regulation of gene expression by activation of certain transcription factors related to corresponding signal transduction pathways . This compound can also cause carcinogenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Nickel is found in all soil types and meteorites and also erupts from volcanic emissions . The vast industrial use of nickel during its production, recycling, and disposal has led to widespread environmental pollution . These environmental factors can influence the bioavailability and toxicity of this compound.
Safety and Hazards
Orientations Futures
The global Nickel Acetate Market size is expected to expand at 4 % CAGR from 2023 to 2035 . The market growth is attributed to the increasing demand for this compound usage in various industries, such as automotive, electronics, electrical, aesthetics, and metallurgy . Nickel-based electrocatalysts for Hydrogen Evolution Reaction are also being explored .
Analyse Biochimique
Biochemical Properties
Nickel acetate plays a significant role in biochemical reactions, particularly as a cofactor in several enzymes. It interacts with enzymes such as urease, [NiFe]-hydrogenase, and carbon monoxide dehydrogenase. These enzymes rely on nickel ions for their catalytic activity. For instance, urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide, requires nickel ions to function effectively . This compound provides the necessary nickel ions that bind to the active sites of these enzymes, facilitating their catalytic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA . This oxidative stress can alter cell signaling pathways and gene expression, potentially leading to genotoxic and carcinogenic effects. Additionally, this compound can disrupt cellular metabolism by interfering with the function of mitochondria, the energy-producing organelles in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and proteins, causing structural and functional disruptions. For example, nickel ions can inhibit the activity of DNA repair enzymes, leading to an accumulation of DNA damage . This compound can also interfere with the function of transcription factors such as p53, which plays a crucial role in regulating cell cycle and apoptosis. By disrupting the normal function of these biomolecules, this compound can induce cellular toxicity and contribute to carcinogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under certain environmental factors such as heat and light . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic inflammation and persistent oxidative stress, which can have lasting effects on cellular function . These temporal effects highlight the importance of monitoring this compound stability and degradation in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not cause significant adverse effects, but at higher doses, it can lead to toxicity. Studies have shown that high doses of this compound can cause damage to the kidneys, liver, and lungs in animal models . Additionally, high doses can lead to hematological changes such as increased white blood cell counts and platelet counts . These findings underscore the importance of determining safe exposure levels for this compound in both laboratory and environmental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nickel-dependent enzymes. For example, it plays a role in the activation of urease and [NiFe]-hydrogenase, which are essential for nitrogen and energy metabolism, respectively . This compound can also influence the Wood-Ljungdahl pathway, a key metabolic pathway in anaerobic microorganisms that involves the conversion of carbon dioxide to acetate . By participating in these metabolic pathways, this compound can affect overall metabolic flux and metabolite levels in cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Nickel ions are taken up by cells via high-affinity nickel transporters such as the nickel/cobalt transporter (NiCoT) family . Once inside the cell, nickel ions can bind to metallochaperones, which facilitate their delivery to target enzymes and organelles. The distribution of this compound within tissues can vary, with higher concentrations often found in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Nickel ions from this compound are primarily localized in the cytoplasm and vacuoles of cells . In hyperaccumulator plants, nickel ions are sequestered in vacuoles as nickel-organic acid complexes, which help to detoxify the metal and prevent its interference with cellular processes . This subcellular compartmentalization is essential for maintaining cellular homeostasis and preventing nickel-induced toxicity.
Propriétés
IUPAC Name |
nickel(2+);diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Ni/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYYMMQIMJOTBM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6NiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020926 | |
| Record name | Nickel(II) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dull green odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, Green monoclinic crystals; [HSDB] | |
| Record name | NICKEL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, nickel(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2583 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
16.6 °C | |
| Record name | NICKEL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN ALCOHOL, 12.5 mol % in acetic acid @ 30 °C, 17.000 lb/100 lb water at 68 °F | |
| Record name | NICKEL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.798, Density: 1.74 g/cu m /Nickel acetate tetrahydrate/ | |
| Record name | NICKEL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
GREEN PRISMS, Green monoclinic crystals | |
CAS No. |
373-02-4, 14998-37-9 | |
| Record name | NICKEL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nickel acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, nickel(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nickel acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QP4ELX96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NICKEL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

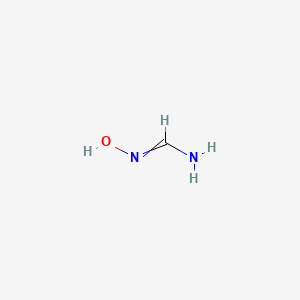




![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)

